4-[(diethylamino)sulfonyl]-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Diethylamino)sulfonyl]-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide belongs to a class of compounds that often feature in the synthesis of drugs with potential biological activities. These compounds are of interest due to their presence in diverse types of compounds showing significant physiological activities.
Synthesis Analysis
The synthesis of compounds related to 4-[(diethylamino)sulfonyl]-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide involves multi-step chemical reactions. For example, N-substituted benzamide derivatives, closely related to our compound of interest, have been synthesized using methods like intramolecular cyclization of thiosemicarbazide in an alkaline medium, followed by reactions between aromatic carbonyl halide and thiosemicarbazide (Pal et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like NMR, IR, and elemental analysis. For instance, a related compound, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, had their structures confirmed through these methods (Chen et al., 2010).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, often leading to the formation of compounds with significant biological activities. For example, the reaction of sulfamides with dihydroxyimidazolidin-2-ones has led to the synthesis of derivatives of 5(3H)-oxotetrahydro-1H-imidazo-[4,5-c][1,2,5]thiadiazole 2,2-dioxide (Gazieva et al., 2008).
Physical Properties Analysis
The physical properties of these compounds can be determined using techniques like X-ray crystallography, which provides insights into their molecular arrangement and structural characteristics. The crystal structure of a closely related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, was established using X-ray crystallography (Fülöp et al., 1987).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of these compounds can be inferred from their synthesis pathways and molecular structures. For example, the synthesis of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide shows its potential as an efficient catalyst in organic synthesis, indicating its chemical reactivity (Khazaei et al., 2015).
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S3/c1-3-15(4-2)21(17,18)8-5-9(19-6-8)10(16)13-11-14-12-7-20-11/h5-7H,3-4H2,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBIANFCEOEFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.